

# DNDI-6174: A Comparative Analysis of its Activity Against Diverse Leishmania Species

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## Compound of Interest

Compound Name: **DNDI-6174**

Cat. No.: **B12381577**

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This guide provides a comprehensive comparative analysis of the preclinical candidate **DNDI-6174**, focusing on its efficacy across various Leishmania species, the causative agents of leishmaniasis. **DNDI-6174**, a novel pyrrolopyrimidine derivative, has emerged as a promising compound in the drug development pipeline for this neglected tropical disease.<sup>[1][2]</sup> This document compiles available experimental data, details relevant methodologies, and visualizes key pathways and workflows to offer an objective assessment of **DNDI-6174**'s potential.

## Executive Summary

**DNDI-6174** demonstrates potent in vitro activity against a broad range of Leishmania species, including those responsible for both visceral leishmaniasis (VL) and cutaneous leishmaniasis (CL).<sup>[1][3]</sup> The compound targets the Leishmania cytochrome bc1 complex, a novel mechanism of action within the current leishmaniasis drug portfolio.<sup>[1][4][5]</sup> Preclinical studies in murine and hamster models of visceral leishmaniasis have shown excellent efficacy, with significant reductions in parasite burden and the potential for sterile cure.<sup>[1][2]</sup> Having successfully completed its preclinical program, **DNDI-6174** has been nominated as a clinical candidate.<sup>[4][6]</sup>

## Data Presentation

## In Vitro Activity of DNDI-6174 Against Various Leishmania Species

The in vitro potency of **DNDI-6174** has been established against both the promastigote and amastigote stages of various Leishmania species and clinical isolates. The half-maximal effective concentration (EC50) values, representing the concentration of the drug that inhibits 50% of parasite growth, are summarized below.

Leishmania Species	Strain	Disease Manifestation	EC50 (nM)
L. donovani	MHOM/IN/80/DD8	Visceral	170
L. donovani	MHOM/ET/67/HU3	Visceral	90
L. donovani	MHOM/NP/03/BPK27 5/0-cl18	Visceral	40
L. donovani	MHOM/NP/2003/BPK 282/0-cl4	Visceral	50
L. infantum	MHOM/MA/67/ITMAP 263	Visceral	160
L. infantum	MHOM/BR/2007/WC (L3015)	Visceral	70
L. infantum	MHOM/ES/2016/LLM- 2346	Visceral	210
L. infantum	MHOM/FR/96/LEM33 23	Visceral	50
L. major	MHOM/SA/85/JISH11 8	Cutaneous	740
L. major	MHOM/IL/81/Friedlin	Cutaneous	90
L. guyanensis	MHOM/PE/02/PER 054/0	Cutaneous	12
L. tropica	MHOM/AF/2015/HTD 7	Cutaneous	360
L. panamensis	MHOM/PA/71/LS94	Cutaneous	40

Data sourced from Braillard et al., Science Translational Medicine, 2023.[1]

## In Vivo Efficacy of DNDI-6174 in Animal Models of Visceral Leishmaniasis

**DNDI-6174** has demonstrated significant parasite burden reduction in both acute (mouse) and chronic (hamster) models of visceral leishmaniasis.

Animal Model	Leishmania Species	Dosing Regimen	Efficacy
BALB/c Mice	L. donovani / L. infantum	12.5 mg/kg bid for 5 days	>98% reduction in liver parasite burden
BALB/c Mice	L. donovani / L. infantum	25 mg/kg qd for 5 days	>98% reduction in liver parasite burden
BALB/c Mice	L. donovani / L. infantum	6.25 mg/kg bid for 10 days	>98% reduction in liver parasite burden
Golden Hamsters	L. infantum	12.5 mg/kg qd for 5 days	>99% reduction in parasite burden (liver, spleen, bone marrow)
Golden Hamsters	L. infantum	6.25 mg/kg bid for 5 days	>95% reduction in parasite burden

Data sourced from Braillard et al., Science Translational Medicine, 2023 and BioWorld.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

Detailed experimental protocols for the evaluation of **DNDI-6174** are outlined below, based on published information and established methodologies in the field.

### In Vitro Intracellular Amastigote Susceptibility Assay

This assay is crucial for determining the efficacy of a compound against the clinically relevant intracellular amastigote stage of the Leishmania parasite.

- Host Cell Culture: Peritoneal macrophages from mice or human monocytic cell lines (e.g., THP-1) are cultured in 24- or 96-well plates and allowed to adhere.
- Parasite Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a defined parasite-to-macrophage ratio (e.g., 4:1). The plates are incubated

to allow for phagocytosis of the promastigotes and their transformation into amastigotes within the macrophages.

- Compound Addition: After a set incubation period (e.g., 4 hours), extracellular promastigotes are washed away, and fresh medium containing serial dilutions of **DNDI-6174** is added to the wells.
- Incubation: The plates are incubated for a further period (e.g., 48-72 hours) to allow for amastigote proliferation in the presence of the compound.
- Quantification of Parasite Burden: The coverslips or plates are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined by microscopy. The percentage of infected macrophages and the average number of amastigotes per infected macrophage are calculated.
- Data Analysis: The EC50 value is determined by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

## In Vivo Murine Model of Visceral Leishmaniasis (Acute Model)

This model is used to assess the initial efficacy of a compound in reducing parasite burden in a susceptible mouse strain.

- Infection: Female BALB/c mice are infected intravenously with *Leishmania donovani* or *Leishmania infantum* amastigotes.
- Treatment: Treatment with **DNDI-6174** or a vehicle control is initiated at a specific time point post-infection. The compound is administered orally at predefined doses and schedules (e.g., once or twice daily for 5-10 days).
- Assessment of Parasite Burden: At the end of the treatment period, mice are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified using methods such as the Limiting Dilution Assay or by microscopic examination of Giemsa-stained tissue imprints to determine Leishman-Donovan Units (LDUs).

- Data Analysis: The percentage of parasite inhibition in the treated groups is calculated relative to the vehicle-treated control group.

## In Vivo Hamster Model of Visceral Leishmaniasis (Chronic Model)

The golden hamster model closely mimics the progressive nature of human visceral leishmaniasis.

- Infection: Golden hamsters are infected intracardially with *Leishmania infantum* amastigotes.
- Disease Progression: The infection is allowed to establish and progress over several weeks to mimic a chronic infection.
- Treatment: **DNDI-6174** or a vehicle control is administered orally at various dosing regimens.
- Assessment of Parasite Burden and Cure: At the end of the treatment, the parasite burden in the liver, spleen, and bone marrow is determined. To assess sterile cure, a portion of the organs is cultured in parasite-free medium to check for the outgrowth of viable promastigotes.
- Data Analysis: The reduction in parasite burden is calculated, and the proportion of animals achieving sterile cure is determined.

## Cytochrome bc1 Complex Activity Assay

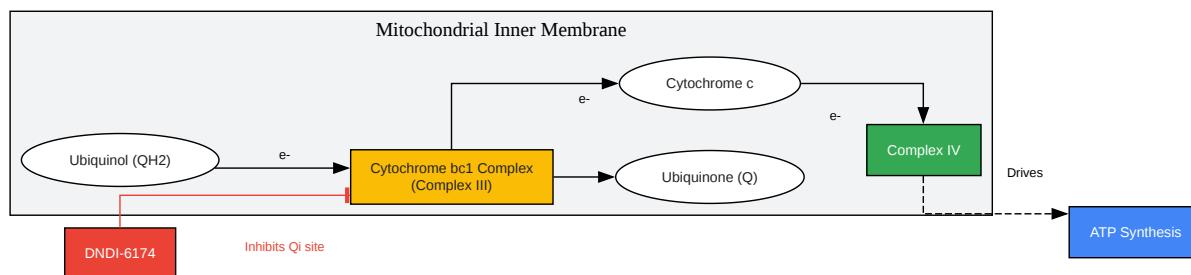
This biochemical assay is used to confirm the mechanism of action of **DNDI-6174**.

- Mitochondria Isolation: *Leishmania* promastigotes or amastigotes are harvested, and their mitochondria are isolated through differential centrifugation.
- Assay Reaction: The activity of the cytochrome bc1 complex (Complex III) is measured spectrophotometrically by monitoring the reduction of cytochrome c in the presence of a substrate like decylubiquinol.
- Inhibition by **DNDI-6174**: The assay is performed in the presence of varying concentrations of **DNDI-6174** to determine its inhibitory effect on the enzyme's activity.

- Data Analysis: The IC<sub>50</sub> value, the concentration of **DNDI-6174** that inhibits 50% of the enzyme's activity, is calculated.

## Mandatory Visualizations

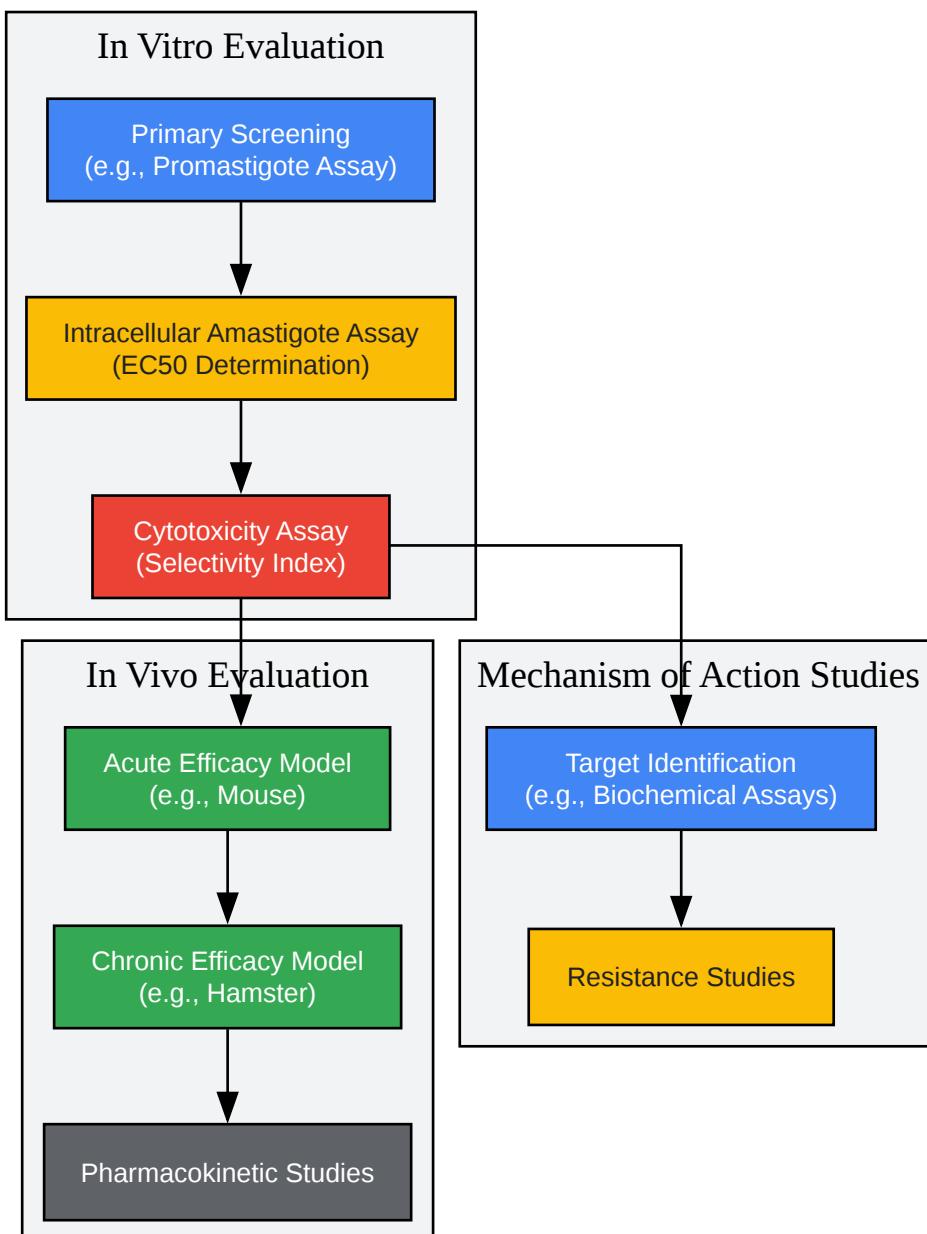
### Mechanism of Action of DNDI-6174



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Caption: **DNDI-6174** targets the Qi site of the cytochrome bc<sub>1</sub> complex.

## General Experimental Workflow for Preclinical Evaluation of an Anti-leishmanial Drug Candidate



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Caption: A general workflow for the preclinical evaluation of anti-leishmanial drugs.

## Conclusion

**DNDI-6174** represents a significant advancement in the search for new, effective, and safe treatments for leishmaniasis. Its novel mechanism of action, potent and broad-spectrum in vitro activity, and promising in vivo efficacy position it as a strong candidate for clinical development.

Further studies will be crucial to translate these preclinical findings into a viable therapeutic option for patients suffering from both visceral and cutaneous forms of leishmaniasis. The successful progression of **DNDI-6174** through clinical trials would be a major breakthrough in combating this neglected disease.

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